

Assessing the Isotopic Enrichment of Levomefolic Acid-13C5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levomefolic acid-13C5	
Cat. No.:	B12053916	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Levomefolic acid-13C5**, a stable isotope-labeled internal standard, with other alternatives used in the quantification of folates. The information presented, supported by experimental data, is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, thereby ensuring accuracy and reliability in folate analysis.

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the human body.[1] It plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for DNA synthesis, methylation, and amino acid metabolism.[2] Accurate quantification of levomefolic acid in biological matrices is vital for clinical diagnostics, nutritional assessment, and in the development of new therapeutics. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantification, relying on the use of stable isotope-labeled internal standards.[3]

Levomefolic acid-13C5 serves as a robust internal standard, exhibiting nearly identical chemical and physical properties to its unlabeled counterpart. This ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss.[3]

Performance Comparison of Folate Stable Isotope Standards

The selection of an appropriate stable isotope-labeled internal standard is critical for the development of a reliable analytical method. The following tables summarize the performance characteristics of **Levomefolic acid-13C5** and other commonly used folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.

Table 1: Comparison of Linearity and Precision

Stable Isotope Standard	Analyte	Matrix	Linearity Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Levomefolic acid-13C5	Levomefolic Acid	Human Plasma	0.25 - 20	< 15	< 15
[2H4]-5- Methyltetrahy drofolic Acid	5- Methyltetrahy drofolic Acid	Human Plasma	0.5 - 50	< 10	< 10
[13C5]-Folic Acid	Folic Acid	Human Serum	0.2 - 50	< 10	< 15
[2H4]-Folic Acid	Folic Acid	Human Plasma	1 - 100	< 5	< 7

Data compiled from various scientific publications.[3]

Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)

Stable Isotope Standard	Analyte	Matrix	LoD (ng/mL)	LoQ (ng/mL)
Levomefolic acid-13C5	Levomefolic Acid	Human Plasma	0.1	0.25
[2H4]-5- Methyltetrahydrof olic Acid	5- Methyltetrahydrof olic Acid	Human Plasma	0.2	0.5
[13C5]-Folic Acid	Folic Acid	Human Serum	0.05	0.2
[2H4]-Folic Acid	Folic Acid	Human Plasma	0.3	1

Data compiled from various scientific publications.[3]

Table 3: Isotopic Purity of Commercially Available Labeled Folates

Labeled Compound	Supplier	Isotopic Purity	Chemical Purity
Folic acid-(glutamic acid-13C5,15N)	Sigma-Aldrich	≥98 atom %	≥95% (CP)
5- Methyltetrahydrofolic acid (glutamic acid- 13C5)	Cambridge Isotope Laboratories	99%	95%
Folic acid-13C5	MedChemExpress	95.0%	Not Specified

Isotopic purity refers to the percentage of the labeled compound that contains the stable isotope. Chemical purity (CP) refers to the percentage of the compound that is in the specified chemical form.[4][5][6]

Advantages of 13C-Labeling over Deuterium (2H)-Labeling

While both 13C and 2H (deuterium) labeled compounds are used as internal standards, 13C-labeling offers distinct advantages. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte, known as the "isotope effect." This can complicate peak integration and potentially affect the accuracy of quantification. In contrast, 13C-labeled standards generally co-elute perfectly with their unlabeled counterparts, simplifying data analysis and improving accuracy.

Experimental Protocols

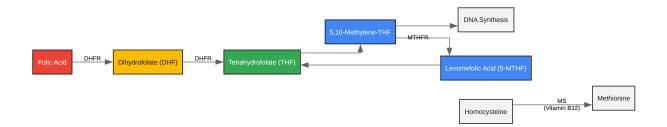
A generalized experimental protocol for the quantification of levomefolic acid in human serum using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol should be optimized for specific laboratory conditions and instrumentation.

- 1. Materials and Reagents
- Levomefolic acid standard
- Levomefolic acid-13C5 (internal standard)
- Human serum
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid
- Water (deionized or Milli-Q)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)
- 2. Standard and Sample Preparation
- Standard Stock Solutions: Prepare stock solutions of levomefolic acid and Levomefolic acid-13C5 in a suitable solvent (e.g., methanol with antioxidant).
- Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with known concentrations of levomefolic acid.
- Sample Preparation:

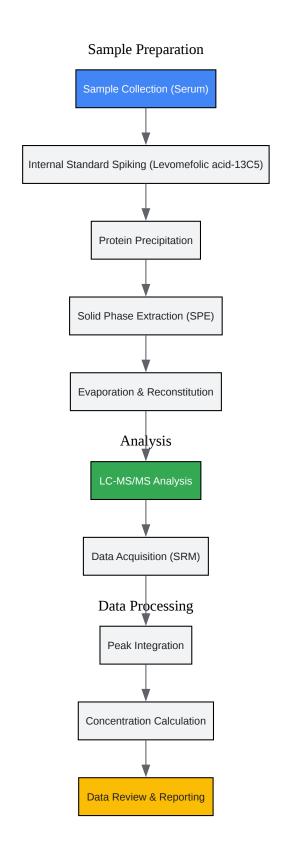
- Thaw serum samples at room temperature.
- To a 100 μL aliquot of serum, add a known amount of the Levomefolic acid-13C5 internal standard solution.
- \circ Protein Precipitation: Add 300 μL of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the supernatant from the protein precipitation step onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with formic acid).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate levomefolic acid from other matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Selected Reaction Monitoring (SRM).
- SRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and Levomefolic acid-13C5.


Visualizations

The following diagrams illustrate the metabolic context and a typical analytical workflow for assessing levomefolic acid.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Levomefolic acid Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Folic acid-(glutamic acid-13C5,15N) ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹Â³Câ, 99%) CP 95% Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
- To cite this document: BenchChem. [Assessing the Isotopic Enrichment of Levomefolic Acid-13C5: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12053916#assessing-the-isotopic-enrichment-from-levomefolic-acid-13c5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com